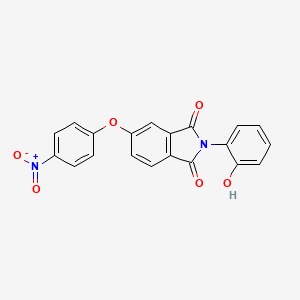

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Descripción

2-(2-Hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a hydroxyl group at the 2-position of the phenyl ring and a 4-nitrophenoxy substituent at the 5-position of the isoindole-1,3-dione core. This structure combines electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, which may influence its chemical reactivity, solubility, and biological activity.

Propiedades

Fórmula molecular |

C20H12N2O6 |

|---|---|

Peso molecular |

376.3 g/mol |

Nombre IUPAC |

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C20H12N2O6/c23-18-4-2-1-3-17(18)21-19(24)15-10-9-14(11-16(15)20(21)25)28-13-7-5-12(6-8-13)22(26)27/h1-11,23H |

Clave InChI |

JDADADLFGLSIRG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-hidroxifenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:

Formación del núcleo de isoindol: El núcleo de isoindol se puede sintetizar a través de una reacción de ciclización que involucra un derivado de anhídrido ftálico y una amina.

Introducción del grupo hidroxifenil: El grupo hidroxifenil se puede introducir mediante una reacción de sustitución nucleofílica.

Unión del grupo nitrofenoxi: El grupo nitrofenoxi generalmente se introduce a través de una reacción de eterificación utilizando un derivado de nitrofenol y un grupo saliente adecuado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para las condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-hidroxifenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El grupo nitro se puede reducir a una amina.

Sustitución: El grupo hidroxilo fenólico puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen gas hidrógeno (H2) con un catalizador de paladio (Pd/C) y borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como bromo (Br2) o ácido nítrico (HNO3).

Principales productos

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de aminas.

Sustitución: Formación de derivados fenólicos sustituidos.

Aplicaciones Científicas De Investigación

Research has demonstrated that 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exhibits significant biological properties:

Anticancer Activity

In vitro studies have shown that this compound possesses antitumor properties. It has been evaluated against various cancer cell lines, demonstrating:

- Growth Inhibition : High levels of growth inhibition were observed in human tumor cells with mean GI50 values indicating potent antimitotic activity .

- Mechanism of Action : The compound induces apoptosis in cancer cells and arrests cell cycle progression, making it a candidate for further development as an anticancer agent .

Antimicrobial and Antioxidant Properties

The compound has also been assessed for its antimicrobial and antioxidant activities:

- Antimicrobial Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains, comparable to established antibiotics such as gentamicin .

- Antioxidant Activity : The free radical scavenging effect was noted with significant IC50 values, indicating potential for use in formulations aimed at oxidative stress-related conditions .

Synthetic Methodologies

The synthesis of 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions:

- Starting Materials : Common precursors include phenolic compounds and nitrophenol derivatives.

- Reactions : The synthesis may involve nucleophilic substitutions, cyclization reactions, and functional group modifications to achieve the desired structure.

- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Evaluation

A study conducted by Jabbour et al. (2023) reported on the synthesis and biological evaluation of isoindole derivatives including the target compound. It exhibited significant antiproliferative activity against colorectal cancer cell lines (Caco-2 and HCT-116), with findings suggesting that structural modifications enhance its efficacy .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. Results indicated that it not only inhibited bacterial growth but also showed superior activity against Leishmania tropica compared to traditional treatments .

Mecanismo De Acción

El mecanismo de acción de 2-(2-hidroxifenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona implica su interacción con dianas moleculares específicas. Los grupos hidroxilo y nitrofenoxi pueden participar en enlaces de hidrógeno y otras interacciones no covalentes con moléculas biológicas, potencialmente afectando su función. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Key Observations :

- Electron Effects: The target compound’s 4-nitrophenoxy group is strongly electron-withdrawing, which may enhance reactivity in nucleophilic substitution compared to electron-neutral substituents (e.g., phenylethyl in ).

Physical and Crystallographic Properties

Crystal packing and polymorphism are critical for stability and bioavailability. For example:

- The benzofuran-methyl derivative (C17H11NO4) forms triclinic crystals with a dihedral angle of 73.14° between fused rings, stabilized by π-π and C–H···O interactions .

- In contrast, nitro-substituted analogs (e.g., compound 14 ) may exhibit reduced crystallinity due to steric hindrance from bulky substituents.

Chemical Reactivity

- Nitro Group: The 4-nitrophenoxy substituent is prone to reduction, offering a pathway for prodrug design (e.g., conversion to an amine under physiological conditions).

- Hydroxyl Group : The 2-hydroxyphenyl group may undergo sulfation or glucuronidation, affecting metabolic stability .

Actividad Biológica

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound belongs to the isoindole family, characterized by an isoindole core with hydroxyl and nitro substituents that influence its biological properties. The molecular formula is with a molecular weight of approximately 301.25 g/mol.

Synthesis

The synthesis of 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoindole Core : Through cyclization reactions involving phthalic anhydride derivatives.

- Introduction of Hydroxy and Nitro Groups : Via nucleophilic substitution reactions with appropriate halogenated phenols.

Antioxidant Activity

Research indicates that isoindole derivatives exhibit strong antioxidant properties. The presence of hydroxyl and nitro groups enhances their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Antimicrobial Effects

In vitro studies have shown that this compound possesses significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, indicating potent antimicrobial properties.

Anti-inflammatory Properties

Compounds within the isoindole class have demonstrated anti-inflammatory effects. For example, studies have reported inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures stimulated with lipopolysaccharides (LPS).

| Biological Activity | IC50 Values (µM) | Reference |

|---|---|---|

| Antioxidant | 20 - 100 | |

| Antibacterial | 10 - 50 | |

| Anti-inflammatory | 15 - 80 |

The biological activity of 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation, leading to reduced production of inflammatory mediators.

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

- Neurodegenerative Diseases : A study evaluated the effects of various isoindole derivatives on AChE inhibition, demonstrating promising results for cognitive enhancement.

- Cancer Research : Isoindole derivatives have been tested for cytotoxicity against cancer cell lines, showing selectivity and potency comparable to established chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.